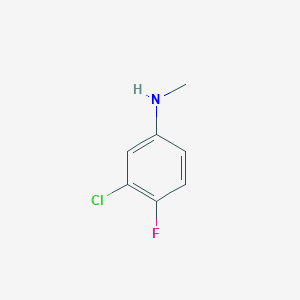
3-Chloro-4-fluoro-N-methylaniline
Overview
Description
3-Chloro-4-fluoro-N-methylaniline is an organic compound with the chemical formula C7H7ClFN. It is a solid, white crystal or crystalline powder at room temperature . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Chloro-4-fluoro-N-methylaniline involves the hydrogenation of 3-chloro-4-fluoronitrobenzene. This reaction is typically carried out in the presence of a 1% platinum on carbon (Pt/C) catalyst at a temperature range of 50-100°C and a hydrogen pressure of 0.1-5 MPa . The reaction has a high conversion rate, yield, and selectivity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent. This process includes heating the reactants to 60°C, adding hydrochloric acid, and maintaining the temperature at 80-90°C. The reaction mixture is then cooled, and the product is extracted using an organic solvent .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoneimine intermediates.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Metallic iron and hydrochloric acid are commonly used for the reduction of nitro groups to amines.
Substitution: Palladium-catalyzed reactions are often employed for nucleophilic substitution.
Major Products Formed
Oxidation: 4-N-methylaminophenol
Reduction: 3-Chloro-4-fluoroaniline
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound to study the biotransformation of secondary aromatic amines.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-methylaniline involves its interaction with specific enzymes and molecular targets. For example, flavin-containing monooxygenase 1 (FMO1) catalyzes the oxidation of this compound, leading to the formation of reactive intermediates such as 4-N-methylaminophenol . These intermediates can further interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methylaniline: Similar in structure but lacks the chlorine atom.
N-Methyl-3-chloroaniline: Similar but lacks the fluorine atom.
4-Fluoroaniline: Contains a fluorine atom but lacks the N-methyl and chlorine groups.
Uniqueness
3-Chloro-4-fluoro-N-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, along with the N-methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXNONLCHGSBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














